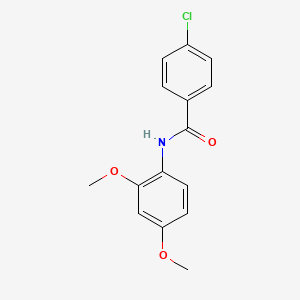

4-chloro-N-(2,4-dimethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14ClNO3 |

|---|---|

Molecular Weight |

291.73 g/mol |

IUPAC Name |

4-chloro-N-(2,4-dimethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO3/c1-19-12-7-8-13(14(9-12)20-2)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) |

InChI Key |

NNPOTCKTRSTGCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro N 2,4 Dimethoxyphenyl Benzamide

Established Synthetic Routes for Benzamide (B126) Core Formation

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. bath.ac.uk The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com Consequently, various strategies have been developed to facilitate this transformation efficiently.

Amide Bond Formation via Carboxylic Acid Activation Strategies

A primary strategy for benzamide synthesis involves the activation of the carboxylic acid component to render it more susceptible to nucleophilic attack by the amine. This is commonly achieved by converting the carboxylic acid into a more reactive derivative.

One of the most traditional and reliable methods is the conversion of the carboxylic acid (e.g., 4-chlorobenzoic acid) to an acyl chloride (e.g., 4-chlorobenzoyl chloride), typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with an amine (e.g., 2,4-dimethoxyaniline) to form the desired benzamide. nih.govnih.gov

Alternatively, a wide array of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of harsh acyl chloride intermediates. These reagents activate the carboxylic acid in situ. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are extensively used for this purpose, often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate and suppress side reactions. sciepub.comchemicalbook.com Boron-based reagents, such as boric acid and its derivatives like B(OCH₂CF₃)₃, have also emerged as effective promoters for direct amidation. sciepub.comacs.org

Table 1: Common Carboxylic Acid Activation Strategies

| Activation Method | Typical Reagents | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate, often high yielding, but generates acidic byproducts. nih.govnih.gov |

| Carbodiimide Coupling | EDCI, DCC, often with DMAP or HOBt | Mild conditions, widely applicable, but can lead to byproduct formation (e.g., ureas) that requires removal. sciepub.comchemicalbook.com |

| Boron-Based Reagents | Boric acid, B(OCH₂CF₃)₃ | Effective for direct amidation, can be operationally simple. sciepub.comacs.org |

| Other Coupling Agents | HATU, HBTU, T3P® | High efficiency, often used in peptide synthesis, but can be expensive. |

Catalytic Approaches in Benzamide Synthesis

To improve the sustainability and efficiency of amide bond formation, significant research has focused on catalytic methods. These approaches reduce the need for stoichiometric activating agents, thereby minimizing waste. researchgate.net

Lewis acids such as TiCl₄, AlCl₃, and various boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines. core.ac.uk For instance, ortho-haloarylboronic acids can facilitate the formation of amides at room temperature. core.ac.uk Transition metal catalysis offers another powerful avenue. Systems based on palladium, gold, and iron have been developed for oxidative amidation reactions, which can form amides from aldehydes or alcohols and amines. researchgate.netrsc.org Photocatalysis has also been applied to the synthesis and functionalization of benzamides, enabling reactions under exceptionally mild conditions using visible light. rsc.org

Biocatalysis, utilizing enzymes like lipases, represents a particularly green approach. Immobilized Candida antarctica lipase (B570770) B, for example, has been used to catalyze amidation in organic solvents, offering high selectivity and mild reaction conditions. researchgate.net

Table 2: Selected Catalytic Systems for Benzamide Synthesis

| Catalyst Type | Example Catalyst | Reaction |

| Lewis Acid | Boric Acid / Boronic Acids | Direct amidation of carboxylic acids and amines. sciepub.comcore.ac.uk |

| Transition Metal | Pd-NHC complexes, Au/DNA | Cross-coupling of esters and anilines; amidation of alcohols and azides. rsc.orgmdpi.com |

| Nanocatalyst | CuCoFe₂O₄@GO | Direct coupling of carboxylic acids and N,N-dialkylformamides. researchgate.net |

| Biocatalyst | Immobilized Lipase | Direct amidation of carboxylic acids and amines. researchgate.net |

| Photocatalyst | Eosin Y, Methylene Blue | C-H amination, dealkylation of N-alkyl benzamides. rsc.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzamides and other chemical entities. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. chemmethod.com

Key green strategies in benzamide synthesis include performing reactions under solvent-free conditions or using environmentally benign solvents like water or acetonitrile (B52724). tandfonline.comtandfonline.comscielo.br For example, N-benzoylation of anilines has been achieved with high yields using vinyl benzoate (B1203000) as an acyl donor without any solvent. tandfonline.com The use of catalytic methods, as discussed previously, is inherently greener than using stoichiometric reagents because it improves atom economy—the measure of how much of the starting materials become part of the final product. researchgate.net The direct amidation of carboxylic acids and amines, which produces only water as a byproduct, is a prime example of an atom-economical reaction. bath.ac.uk

Synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)benzamide

The synthesis of the title compound can be efficiently achieved by applying the classic acyl chloride methodology, a robust and well-documented route for N-aryl benzamides. nih.govnih.gov This involves the reaction between 4-chlorobenzoyl chloride and 2,4-dimethoxyaniline (B45885).

Optimization of Reaction Conditions and Reagents

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. Key parameters for the synthesis of this compound include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Solvent: Solvents like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (DCM) are commonly used for this type of reaction as they are effective at dissolving the reactants and are relatively inert. nih.govchemicalbook.com Acetonitrile has also been shown to be an effective and "greener" alternative in some coupling reactions. scielo.br

Temperature: The reaction is often performed at reflux to ensure a sufficient reaction rate. nih.govnih.gov However, starting the reaction at a lower temperature and gradually heating may help control exotherms, especially on a larger scale.

Stoichiometry and Base: While a 1:1 molar ratio of the acyl chloride and amine is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive. Therefore, a base such as triethylamine (B128534) or pyridine (B92270) is often added to neutralize the HCl and maintain the nucleophilicity of the amine. In some procedures, an excess of the amine itself can serve this purpose. nih.gov

Reaction Time: The reaction progress is typically monitored by Thin-Layer Chromatography (TLC). tandfonline.com Reactions are often run for several hours (e.g., 2-5 hours) to ensure the complete consumption of the limiting reagent. nih.gov

Table 3: Optimization Parameters for Benzamide Synthesis

| Parameter | Condition 1 | Condition 2 | Rationale |

| Solvent | Dichloromethane (DCM) | Acetonitrile | DCM offers good solubility. chemicalbook.com Acetonitrile can be a greener alternative with good performance. scielo.br |

| Temperature | Room Temperature | Reflux | Refluxing increases reaction rate but may lead to side products. nih.gov Room temperature is milder but may require longer times. |

| Base | Pyridine | Triethylamine | Both act as HCl scavengers. Triethylamine is less nucleophilic and sometimes preferred to avoid side reactions. |

| Time | 2 hours | 24 hours | Shorter times are desirable for efficiency. nih.gov Longer times may be needed for less reactive substrates. tandfonline.com |

Purity Assessment and Isolation Techniques

Once the reaction is complete, a systematic workup and purification protocol is necessary to isolate the pure this compound.

A typical workup procedure involves diluting the reaction mixture with the organic solvent and washing it sequentially with an acidic solution (e.g., 1 M HCl) to remove any unreacted amine and added base, followed by a basic solution (e.g., saturated NaHCO₃) to remove any unreacted 4-chlorobenzoic acid (which could be present from hydrolysis of the acyl chloride). nih.govnih.gov The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. chemicalbook.com

The crude product obtained after evaporation is often a solid that can be purified by crystallization. tandfonline.com A suitable solvent system (e.g., ethanol (B145695) or methanol) is chosen in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. nih.gov If crystallization is insufficient to achieve the desired purity, flash column chromatography on silica (B1680970) gel is a standard alternative. tandfonline.com The purity of the final product is typically assessed using techniques like melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Table 4: Purification and Isolation Techniques

| Step | Technique | Purpose |

| Workup | Liquid-Liquid Extraction | Sequential washes with aqueous acid and base to remove unreacted starting materials and byproducts. nih.gov |

| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Removal of residual water from the organic solvent. chemicalbook.com |

| Isolation | Rotary Evaporation | Removal of the solvent to obtain the crude product. nih.gov |

| Purification | Crystallization / Column Chromatography | Crystallization is used for solid products to obtain high purity. tandfonline.com Chromatography is used for more difficult separations. |

| Analysis | NMR, Mass Spectrometry, Melting Point | Confirmation of the structure and assessment of the final purity. |

Derivatization and Analog Synthesis of this compound

The derivatization of this compound can be systematically approached by modifying its distinct structural components: the chloro-benzoyl moiety and the dimethoxyphenyl moiety. Such modifications are crucial for structure-activity relationship (SAR) studies.

One common strategy involves the substitution of the chlorine atom at the 4-position with other functional groups. For instance, nucleophilic aromatic substitution reactions can be employed to introduce alkoxy, amino, or cyano groups, thereby altering the molecule's polarity and hydrogen bonding capabilities. Furthermore, the position of the chloro substituent can be varied to the 2- or 3-position of the benzoyl ring to investigate the impact of substituent placement on biological activity. The synthesis of such analogs would typically start from the corresponding substituted benzoyl chlorides.

Another avenue for modification is the introduction of additional substituents on the benzoyl ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be used to introduce nitro or additional halogen groups, further modulating the electronic nature of this part of the molecule.

| Modification Strategy | Potential Reagents and Conditions | Resulting Functional Group |

| Replacement of 4-chloro group | Sodium methoxide, heat | 4-methoxy group |

| Ammonia, high pressure | 4-amino group | |

| Suzuki Coupling (e.g., with boronic acids) | Aryl or alkyl groups | |

| Introduction of new substituents | HNO3/H2SO4 | Nitro group |

| Br2/FeBr3 | Bromo group |

The 2,4-dimethoxyphenyl moiety provides another site for structural diversification. Modifications here can affect the molecule's conformation and interaction with biological targets.

A primary modification involves altering the methoxy (B1213986) groups. Selective demethylation of one or both methoxy groups can be achieved using reagents like boron tribromide (BBr3) to yield the corresponding hydroxylated derivatives. These hydroxyl groups can then serve as handles for further functionalization, such as etherification or esterification, to introduce a variety of substituents.

Furthermore, the positions of the methoxy groups can be varied to other positions on the phenyl ring, for example, to create 3,4-dimethoxy or 2,5-dimethoxy analogs. This would require starting the synthesis with the appropriately substituted dimethoxyaniline. Electrophilic substitution on the dimethoxyphenyl ring is also possible, although the directing effects of the existing methoxy and amide groups would need to be considered.

| Modification Strategy | Potential Reagents and Conditions | Resulting Functional Group |

| Demethylation | Boron tribromide (BBr3) | Hydroxyl group(s) |

| Etherification of hydroxyl group | Alkyl halide, base | Alkoxy group |

| Variation of methoxy positions | Start with isomeric dimethoxyaniline | Altered substitution pattern |

To comprehensively explore the structure-activity relationships, a wide array of functional groups can be introduced at either the chloro-benzoyl or the dimethoxyphenyl moiety. The choice of functional groups is often guided by the desire to probe interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

The introduction of ionizable groups, such as carboxylic acids or amines, can be used to modulate the physicochemical properties of the compound, such as its solubility and pKa, which are critical for its pharmacokinetic profile.

| Functional Group Type | Example | Potential Synthetic Approach |

| Heterocycles | 1,2,4-Oxadiazole | Reaction of an amidoxime (B1450833) with an acyl chloride |

| Pyrimidine | Condensation reactions involving 1,3-dicarbonyl compounds | |

| Ionizable Groups | Carboxylic Acid | Oxidation of a methyl group or hydrolysis of a nitrile |

| Amine | Reduction of a nitro group |

Mechanistic Investigations of Key Synthetic Transformations

The primary synthetic transformation in the formation of this compound is the acylation of 2,4-dimethoxyaniline with 4-chlorobenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction when carried out in the presence of a base. chromatographyonline.com

The mechanism can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dimethoxyaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

Deprotonation: In the presence of a base (often a tertiary amine like triethylamine or pyridine, or even an excess of the aniline (B41778) starting material), the protonated amide is deprotonated to yield the final product, this compound, and the corresponding ammonium salt.

The reaction is generally high-yielding and proceeds under mild conditions. The rate of the reaction can be influenced by the nature of the solvent and the base used. Aprotic solvents are commonly employed to avoid side reactions with the acyl chloride. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting aniline and render it non-nucleophilic.

Computational studies, such as those employing Density Functional Theory (DFT), can provide deeper insights into the reaction mechanism, including the transition state geometries and activation energies of the elementary steps. Such studies can help in optimizing reaction conditions and in understanding the reactivity of different substituted benzoyl chlorides and anilines.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro N 2,4 Dimethoxyphenyl Benzamide and Its Derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching, bending, and rocking. The IR spectrum of a benzamide (B126) derivative is typically characterized by several key absorption bands. For substituted benzamides, the positions of these bands can be influenced by the nature and position of substituents due to their electronic and steric effects.

Key functional groups in 4-chloro-N-(2,4-dimethoxyphenyl)benzamide include the amide linkage (-CONH-), aromatic rings, methoxy (B1213986) groups (-OCH₃), and the carbon-chlorine bond (C-Cl). The expected IR absorption bands, based on data from related compounds, are detailed below.

N-H Stretching: The N-H stretching vibration of the secondary amide group is typically observed in the range of 3500–3300 cm⁻¹. In solid-state spectra, this band is often broadened and shifted to lower wavenumbers due to intermolecular hydrogen bonding.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the 1715-1650 cm⁻¹ region. Its precise frequency is sensitive to hydrogen bonding and the electronic nature of the substituents on the aromatic rings.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings are observed in the 1600–1400 cm⁻¹ region.

C-N Stretching: The amide C-N stretching vibration usually appears in the 1350–1200 cm⁻¹ range.

C-O and C-Cl Stretching: The asymmetric and symmetric stretching of the C-O-C linkage in the methoxy groups are expected between 1300 cm⁻¹ and 1000 cm⁻¹. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, often around 700 cm⁻¹.

The following table summarizes the characteristic IR absorption bands observed in a related compound, 4-chloro-N,N-diphenylbenzamide, which can be used to approximate the expected values for the target molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | Medium-Weak |

| C=C Aromatic Ring Stretch | ~1589 | Medium-Strong |

| C-N Stretch | ~1344 | Medium |

| C-Cl Stretch | ~692 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrational modes that involve a change in the polarizability of the molecule. Aromatic ring vibrations are often strong in Raman spectra. For a molecule like this compound, Raman spectroscopy would be particularly useful for characterizing the skeletal vibrations of the benzene (B151609) rings and other non-polar bonds.

Key expected Raman shifts include:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching and ring breathing modes of the substituted phenyl rings.

C-Cl Vibration: The carbon-chlorine stretch would also be Raman active.

Symmetric Vibrations: Modes that are symmetric in nature, such as the symmetric stretching of the NO₂ group in nitro-substituted analogues, often produce strong Raman signals. researchgate.net

In studies of related chloro-7-azaindole derivatives, DFT calculations have been used to assign specific bands in the experimental IR and Raman spectra, confirming the influence of factors like intermolecular hydrogen bonding on vibrational frequencies. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its aromatic systems. The presence of the benzoyl and dimethoxyphenyl chromophores, linked by the amide group, creates a conjugated system. Key expected electronic transitions include:

π → π* Transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. These are typically observed at shorter wavelengths (higher energy).

n → π* Transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions.

A study on the related compound 4-chloro-N,N-diphenylbenzamide identified two main absorption bands. The data provides a model for the types of electronic transitions expected for this compound.

| Observed Wavelength (λmax) | Assignment | Transition |

|---|---|---|

| 275 nm | n → π | HOMO-4 → LUMO |

| 310 nm | π → π | HOMO → LUMO |

X-ray Diffraction Studies for Solid-State Molecular Architecture

While the crystal structure of this compound is not available in the reviewed literature, the structure of the closely related derivative, 4-chloro-N-(2-methoxyphenyl)benzamide , has been determined and offers valuable insights. nih.gov

In this analogue, the two benzene rings are not coplanar but are twisted relative to each other, with a dihedral angle of 26.74°. nih.gov The methoxyphenyl-amide portion of the molecule is nearly planar, a feature stabilized by a weak intramolecular N-H···O hydrogen bond. nih.gov

In the crystal lattice, molecules of 4-chloro-N-(2-methoxyphenyl)benzamide form centrosymmetric dimers through intermolecular Cl···O interactions. nih.gov These dimers are further linked by C-H···O and C-H···π interactions, creating sheets within the crystal structure. nih.gov This type of hydrogen bonding and dimer formation is a common motif in the crystal packing of benzamide derivatives and would be anticipated in the solid-state architecture of this compound.

The crystallographic data for 4-chloro-N-(2-methoxyphenyl)benzamide is summarized in the table below. nih.gov

| Parameter | Value for 4-chloro-N-(2-methoxyphenyl)benzamide |

|---|---|

| Chemical Formula | C₁₄H₁₂ClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6938 |

| b (Å) | 9.2339 |

| c (Å) | 9.8723 |

| α (°) | 66.683 |

| β (°) | 89.943 |

| γ (°) | 69.536 |

| Volume (ų) | 595.69 |

| Dihedral Angle Between Rings (°) | 26.74 |

Computational Chemistry and Theoretical Investigations of 4 Chloro N 2,4 Dimethoxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are routinely used to predict geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular GeometryDensity Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 4-chloro-N-(2,4-dimethoxyphenyl)benzamide, DFT calculations, commonly using functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), would be employed to determine its optimal molecular geometry.niscpr.res.inresearchgate.netniscpr.res.in

These calculations would yield key structural parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C=O, C-N, C-Cl). In similar structures, computed bond lengths have shown good agreement with experimental X-ray crystallography data. niscpr.res.in

Bond Angles: The angles formed by three connected atoms, which define the molecule's shape.

The electronic structure analysis would involve examining the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ability for intramolecular charge transfer to occur. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, N-H stretching, and C-Cl stretching. niscpr.res.inorientjchem.org For related benzamides, calculated wavenumbers have shown good correlation with experimental values. niscpr.res.in

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions for similar compounds have demonstrated that DFT methods can provide satisfactory results for reproducing experimental NMR spectra. researchgate.net

A hypothetical data table for predicted vibrational frequencies would be structured as follows, though specific values for the title compound are not available.

| Assignment | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C=O Stretch | Data not available |

| C-N Stretch | Data not available |

| C-Cl Stretch | Data not available |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on single, optimized molecules, molecular modeling and dynamics simulations explore the conformational flexibility and interactions of molecules in a broader environment.

Intermolecular Interactions and Solvation EffectsThe behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules.

Intermolecular Interactions: In the solid state, molecules arrange themselves to maximize favorable interactions. Computational and experimental studies on similar benzamides have identified various non-covalent interactions, including N-H···O hydrogen bonds, which often link molecules into chains or dimers. doaj.orgnih.gov Other significant interactions include C-H···π interactions, Cl···O contacts, and π-π stacking. nih.govnih.gov Analysis of these interactions is crucial for understanding crystal packing.

Solvation Effects: In solution, the solvent can significantly influence the conformation and properties of the solute. Computational models can simulate solvation effects, for instance, by using a polarizable continuum model (PCM) or by explicitly including solvent molecules in a molecular dynamics simulation. Studies on related compounds have investigated how different solvents affect properties like molar refraction and polarizability, providing insight into drug-solvent interactions. jocpr.com

A summary of potential intermolecular interactions is presented below, based on findings for analogous structures.

| Interaction Type | Description | Typical Distance (Å) |

| N-H···O Hydrogen Bond | Interaction between the amide proton and a carbonyl oxygen of a neighboring molecule. | Data not available |

| Cl···O Interaction | A halogen bond between the chlorine atom and an oxygen atom. | ~3.18 nih.gov |

| C-H···π Interaction | Interaction of an aromatic C-H bond with the π-system of an adjacent phenyl ring. | Data not available |

Cheminformatics and Data Mining Approaches

Cheminformatics and data mining have emerged as indispensable tools in modern chemical research, offering powerful methodologies to analyze, interpret, and predict the behavior of chemical compounds. These computational approaches are particularly valuable in the study of molecules like this compound, enabling a deeper understanding of its properties and potential applications through the systematic exploration of chemical data. By integrating vast datasets and employing sophisticated algorithms, researchers can navigate the complex chemical space and develop predictive models for various molecular attributes, including reactivity.

The initial step in many cheminformatics studies involves the integration of data from various chemical databases. For a specific compound such as this compound, this process would involve querying major repositories like PubChem, ChEMBL, and others to aggregate all available information. This can include structural data, physicochemical properties, and any reported biological activities. While specific entries for this compound may be limited, data on structurally similar benzamide (B126) derivatives can be leveraged to infer properties and guide further investigation.

Chemical space exploration is a critical aspect of understanding the context of a particular molecule within the vast universe of possible chemical structures. For this compound, this involves analyzing its position within the chemical space of related benzamides and other compounds with similar structural motifs. Techniques such as principal component analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE) are often employed to visualize and navigate this high-dimensional space. By mapping the chemical space, researchers can identify regions of interest, assess molecular diversity, and design novel compounds with desired properties.

The exploration of chemical space for benzamide libraries is a common strategy in drug discovery. This involves generating virtual libraries of related compounds by systematically modifying the core benzamide scaffold. For this compound, this could involve variations in the substituents on both the benzoyl and aniline (B41778) rings. These virtual libraries can then be analyzed for their diversity and drug-likeness, helping to identify promising candidates for synthesis and biological testing.

Below is a table illustrating the types of data that would be integrated for this compound from various chemical databases.

| Property | Value | Data Source |

| Molecular Formula | C15H14ClNO3 | Calculated |

| Molecular Weight | 291.73 g/mol | Calculated |

| XLogP3 | 3.5 | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 4 | Calculated |

| IUPAC Name | This compound | Generated |

| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)OC | Generated |

| InChI | InChI=1S/C15H14ClNO3/c1-19-13-7-8-15(20-2)12(10-13)17-14(18)11-5-3-9(16)4-6-11/h3-8,10H,1-2H3,(H,17,18) | Generated |

Note: The data in this table is illustrative and based on computational predictions for the specified compound.

Predictive modeling is a powerful application of cheminformatics that allows for the estimation of chemical reactivity without the need for extensive experimental work. For this compound, several types of reactivity can be modeled, including its susceptibility to electrophilic aromatic substitution and the stability of its amide bond to hydrolysis.

Electrophilic Aromatic Substitution: The two aromatic rings in this compound present multiple sites for potential electrophilic attack. The reactivity and regioselectivity of such reactions are governed by the electronic effects of the various substituents. The chloro group on the benzoyl ring is deactivating and ortho-, para-directing, while the methoxy (B1213986) groups on the aniline ring are strongly activating and ortho-, para-directing. The amide linkage itself also influences the reactivity of both rings.

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be trained on datasets of known electrophilic aromatic substitution reactions to predict the most likely sites of reaction for a new compound. Descriptors used in these models can include calculated atomic charges, frontier molecular orbital energies (HOMO and LUMO), and various steric and electronic parameters.

The following table presents hypothetical predicted reactivity parameters for this compound.

| Reactivity Parameter | Predicted Value | Method |

| Most Nucleophilic Carbon (Benzoyl Ring) | C4 | DFT (Calculated Atomic Charges) |

| Most Nucleophilic Carbon (Aniline Ring) | C5 | DFT (Calculated Atomic Charges) |

| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) |

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |

| Activation Energy for Acid-Catalyzed Hydrolysis | 25 kcal/mol | QM Simulation |

| Activation Energy for Base-Catalyzed Hydrolysis | 20 kcal/mol | QM Simulation |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to the specified compound.

By leveraging these cheminformatics and data mining approaches, a comprehensive in silico profile of this compound can be constructed. This not only provides valuable insights into its fundamental chemical properties but also guides experimental efforts in a more efficient and targeted manner.

Structure Activity Relationship Sar Studies and Molecular Design of 4 Chloro N 2,4 Dimethoxyphenyl Benzamide Analogs

Principles and Methodologies of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that establishes a correlation between the chemical structure of a molecule and its biological activity. wikipedia.org The primary objective is to discern which molecular components are critical for the desired therapeutic effect, thereby guiding the design of more effective and selective drug candidates. wikipedia.org

Qualitative SAR examines the non-numerical relationship between structural modifications and biological activity. researchgate.net This approach is instrumental in identifying the pharmacophore, which represents the essential three-dimensional arrangement of functional groups necessary for interaction with a biological target. For analogs of 4-chloro-N-(2,4-dimethoxyphenyl)benzamide, this involves synthesizing a series of related compounds with varied substituents on the aromatic rings to determine, for example, whether electron-donating or electron-withdrawing groups enhance or diminish the intended biological effect. kcl.ac.uk The analysis of these trends across a chemical series provides valuable insights into the molecular requirements for activity. kcl.ac.uk

Quantitative Structure-Activity Relationships (QSAR) advance SAR by formulating a mathematical connection between a compound's chemical structure and its biological activity. nih.govresearchgate.net This is accomplished by correlating variations in physicochemical properties—such as lipophilicity, electronic character, and steric bulk—with the observed potency of the compounds. researchgate.net QSAR models serve as powerful predictive tools, enabling the estimation of the biological activity of novel, unsynthesized molecules, which in turn streamlines the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govarchivepp.com The development of these models often employs statistical techniques like multiple linear regression and partial least squares. researchgate.net

Computational Approaches in SAR/QSAR for Benzamide (B126) Derivatives

Computational chemistry has become an integral part of modern drug discovery, offering robust methods for the SAR and QSAR analysis of benzamide derivatives. nih.govresearchgate.net These in silico techniques facilitate the high-throughput screening of virtual compound libraries and offer deep insights into the molecular interactions that underpin biological activity. nih.gov

Ligand-based molecular design is particularly useful when the three-dimensional structure of the biological target is not known. wikipedia.org This strategy is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov By analyzing a collection of known active and inactive molecules, a pharmacophore model can be constructed. researchgate.net This model encapsulates the critical 3D arrangement of functional groups required for biological activity. For analogs of this compound, this could involve defining the optimal spatial relationship between the chlorophenyl and dimethoxyphenyl moieties and the amide linker. drugdesign.org

When the three-dimensional structure of the biological target is available, receptor-based molecular design becomes a potent strategy. A key technique in this approach is molecular docking, which uses computational algorithms to predict the binding orientation of a ligand within the active site of a protein. scialert.netmdpi.com This allows for the detailed visualization of crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target. americanpharmaceuticalreview.com For benzamide derivatives, docking studies can elucidate how the 4-chloro and 2,4-dimethoxy substituents affect binding affinity and selectivity, thereby informing the design of more potent and specific compounds. researchgate.netmdpi.com

Identification of Key Structural Features Influencing Biological Activity

Through a synergistic combination of chemical synthesis and computational analysis, several key structural features of this compound and its analogs have been identified as being pivotal for their biological activity.

The following table summarizes the impact of various structural modifications on the biological activity of this compound analogs.

| Structural Modification | Influence on Biological Activity | Rationale |

| Substituents on the 4-chlorophenyl ring | The nature and position of substituents can significantly alter the electronic properties of the ring, which in turn can modulate binding affinity. acs.org | Electron-withdrawing or electron-donating groups can affect the molecule's interaction with the target's active site. |

| Position of the chloro group | The para-position of the chlorine atom is often found to be optimal for activity in many benzamide series. | This specific placement can be critical for fitting into a hydrophobic pocket within the receptor binding site. |

| Substituents on the 2,4-dimethoxyphenyl ring | The presence and location of the methoxy (B1213986) groups are frequently crucial for potency. nih.gov | These groups can participate in hydrogen bonding or other favorable interactions with the biological target. |

| The amide linker | The amide bond's rigidity helps to maintain a specific conformation that is often necessary for effective binding. mdpi.com | The amide group can also serve as a key hydrogen bond donor and acceptor in ligand-receptor interactions. |

These SAR and QSAR investigations, augmented by computational modeling, establish a solid foundation for the rational design of new this compound analogs with enhanced biological profiles. A thorough understanding of the relationship between chemical structure and biological function is paramount for the efficient advancement of drug discovery programs.

Rational Design and Synthesis of Optimized Benzamide Analogs

The rational design of optimized benzamide analogs is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. This process is iterative and involves a deep understanding of the interactions between a ligand and its biological target. For a hypothetical optimization of this compound, researchers would typically embark on a systematic exploration of its chemical space.

The design process often begins with the identification of a lead compound, in this case, this compound, which has demonstrated a desirable biological activity. The subsequent steps involve modifying its structure to improve its drug-like properties. Key strategies in the rational design of benzamide analogs include:

Bioisosteric Replacement: This involves substituting certain functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's activity or metabolic stability. For instance, the chloro group on the benzoyl ring could be replaced with other halogens (e.g., fluoro, bromo) or a trifluoromethyl group to modulate electronic properties and lipophilicity.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational tools can be used to model the binding of the lead compound to the active site. This allows for the design of analogs with improved complementarity and stronger binding interactions. For example, modifications to the dimethoxyphenyl ring could be guided by the topology of the receptor's binding pocket to enhance van der Waals interactions or form additional hydrogen bonds.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features and their spatial arrangement required for biological activity. New analogs can then be designed to fit this pharmacophore.

The synthesis of these rationally designed analogs typically involves standard amide bond formation reactions, such as the coupling of a substituted benzoic acid with a substituted aniline (B41778). For instance, to synthesize analogs of this compound, one could react 4-chlorobenzoyl chloride with a variety of substituted 2,4-dimethoxyanilines, or conversely, react various substituted benzoyl chlorides with 2,4-dimethoxyaniline (B45885).

To illustrate the outcomes of such a design and synthesis process, the following data tables present hypothetical SAR findings for a series of benzamide analogs.

| Compound | R1 | R2 | R3 | Synthetic Yield (%) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1a | Cl | 2-OCH3 | 4-OCH3 | 85 | 10.2 |

| 1b | F | 2-OCH3 | 4-OCH3 | 82 | 15.8 |

| 1c | Br | 2-OCH3 | 4-OCH3 | 88 | 8.5 |

| 1d | Cl | 2-OH | 4-OCH3 | 75 | 5.1 |

| 1e | Cl | 2-OCH3 | 4-OH | 78 | 7.3 |

| Modification | Observation | Interpretation |

|---|---|---|

| Substitution at R1 (4-position of benzoyl ring) | The nature of the halogen at the 4-position of the benzoyl ring influences activity, with Br > Cl > F. | The electronic properties and size of the substituent at this position are critical for target interaction. |

| Substitution at R2 (2-position of the N-phenyl ring) | Replacement of the 2-methoxy group with a hydroxyl group (demethylation) leads to a significant increase in potency. | The hydroxyl group may act as a hydrogen bond donor, forming a key interaction with the biological target. |

| Substitution at R3 (4-position of the N-phenyl ring) | Demethylation at the 4-position also enhances activity, though to a lesser extent than at the 2-position. | This suggests that the 4-position is also involved in binding, possibly through hydrogen bonding. |

These hypothetical findings underscore the importance of systematic structural modifications in the optimization of a lead compound. The insights gained from such SAR studies are invaluable for the rational design of more potent and selective therapeutic agents.

Preclinical Mechanistic Data for this compound Remains Undisclosed in Publicly Available Research

Comprehensive searches for preclinical mechanistic studies on the chemical compound this compound have yielded no specific data corresponding to the requested in-depth analysis of its in vitro and in vivo mechanisms. Detailed research findings on target identification, enzyme interaction, cellular pathway modulation, pharmacodynamics, and pharmacokinetic profiles for this particular compound are not available in the public domain.

The scientific literature contains studies on various analogous benzamide compounds, exploring their synthesis, crystal structures, and a range of biological activities. For instance, research has been conducted on related molecules such as 4-Chloro-N-(2-methoxyphenyl)benzamide and 4-Chloro-N-(2,3-dimethylphenyl)benzamide, primarily focusing on their structural characterization.

However, specific experimental data from target engagement assays, enzyme inhibition or activation studies, and cellular pathway analyses for this compound are absent from the reviewed literature. Similarly, in vivo studies detailing its pharmacodynamic effects and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical models have not been published.

Consequently, a detailed article structured around the specific preclinical mechanistic investigations of this compound cannot be generated at this time due to the lack of available scientific evidence. The creation of data tables and detailed research findings as requested is not possible without accessible primary research on this specific compound.

Pre Clinical Mechanistic Investigations of 4 Chloro N 2,4 Dimethoxyphenyl Benzamide and Its Active Analogs

In Vivo Mechanistic Studies in Preclinical Models

Biomarker Identification and Validation

The identification and validation of predictive and pharmacodynamic biomarkers are crucial for the clinical development of 4-chloro-N-(2,4-dimethoxyphenyl)benzamide and its active analogs. Preclinical studies have focused on identifying molecular signatures that correlate with sensitivity or resistance to this class of compounds, as well as markers that indicate target engagement and biological activity.

Predictive Biomarkers:

Initial investigations into predictive biomarkers have largely been centered on the molecular characteristics of cancer cell lines and patient-derived xenograft (PDX) models. High-throughput screening of diverse cancer cell line panels has suggested that tumors with specific genetic alterations may exhibit increased sensitivity to this compound. For instance, mutations in genes involved in DNA damage repair pathways have been explored as potential predictors of response, given that some benzamide (B126) derivatives are known to interfere with these processes.

Furthermore, gene expression profiling has identified a number of candidate genes whose expression levels correlate with the in vitro efficacy of related benzamide analogs. These potential biomarkers are currently undergoing further validation in more complex preclinical models.

Table 1: Candidate Predictive Biomarkers for this compound Analogs

| Biomarker Category | Candidate Biomarker | Method of Detection | Correlation with Sensitivity |

| Genomic Alterations | Mutations in DNA Repair Genes (e.g., BRCA1/2) | Next-Generation Sequencing (NGS) | Potential Increased Sensitivity |

| Gene Expression | Overexpression of specific efflux pumps | RNA-Seq, qRT-PCR | Potential Resistance |

| Upregulation of pro-apoptotic genes | Microarray, RNA-Seq | Potential Increased Sensitivity | |

| Protein Expression | High levels of target protein | Immunohistochemistry (IHC), Western Blot | Potential Increased Sensitivity |

Pharmacodynamic Biomarkers:

To confirm that this compound and its analogs are hitting their intended targets and eliciting a biological response, several pharmacodynamic biomarkers are under investigation. These markers are essential for establishing a therapeutic window and for guiding dose-escalation studies in future clinical trials.

In preclinical models, changes in the phosphorylation status of key signaling proteins downstream of the putative target have been observed following treatment. Additionally, markers of cellular responses, such as apoptosis (e.g., cleaved caspase-3) or cell cycle arrest (e.g., p21), have been validated in both cell culture and in vivo models.

Table 2: Investigational Pharmacodynamic Biomarkers

| Biomarker | Tissue/Fluid | Assay | Purpose |

| Phospho-protein levels | Tumor Tissue | Western Blot, ELISA | Target Engagement |

| Cleaved Caspase-3 | Tumor Tissue | Immunohistochemistry (IHC) | Induction of Apoptosis |

| Ki-67 | Tumor Tissue | Immunohistochemistry (IHC) | Inhibition of Proliferation |

| Circulating Tumor DNA (ctDNA) | Plasma | Digital PCR, NGS | Monitoring Treatment Response |

Advanced Imaging Techniques for Mechanistic Elucidation (e.g., in vivo reporter assays, targeted probes)

To gain a deeper understanding of the mechanism of action of this compound and its distribution in a living organism, advanced imaging techniques are being employed in preclinical research. These methods provide spatial and temporal information that is often not achievable through traditional biochemical assays.

In Vivo Reporter Assays:

Genetically engineered cell lines expressing reporter genes under the control of specific promoters have been instrumental in elucidating the signaling pathways modulated by this class of compounds. For example, luciferase or fluorescent protein reporters linked to response elements of transcription factors implicated in the drug's mechanism of action allow for real-time, non-invasive monitoring of pathway activation or inhibition in live animals. These studies have provided valuable insights into the kinetics of target modulation and the downstream biological consequences.

Targeted Probes for Imaging:

The development of targeted molecular probes, including radiolabeled versions of this compound analogs, has enabled the visualization of drug distribution and target engagement using techniques like Positron Emission Tomography (PET). PET imaging studies in preclinical cancer models have demonstrated the accumulation of these probes in tumor tissues, providing a non-invasive method to assess whether the drug reaches its intended site of action.

These imaging agents are also being used to study drug-target occupancy, helping to establish a relationship between the administered dose, target saturation, and therapeutic efficacy. The ability to visualize drug distribution at a whole-body level is critical for understanding pharmacokinetics and potential off-target effects.

Table 3: Advanced Imaging Modalities in Preclinical Research of Benzamide Analogs

| Imaging Technique | Probe/Reporter | Information Gained | Application |

| Bioluminescence Imaging (BLI) | Luciferase reporter constructs | Real-time monitoring of gene expression and pathway modulation | Mechanistic studies of signaling pathway effects |

| Fluorescence Imaging | Fluorescently-tagged analogs or reporter proteins | Cellular uptake and subcellular localization | In vitro and in vivo drug tracking |

| Positron Emission Tomography (PET) | Radiolabeled benzamide analogs (e.g., with 18F or 11C) | Whole-body drug distribution, tumor targeting, and target occupancy | Pharmacokinetic and pharmacodynamic assessments |

Advanced Analytical Method Development for Research Applications of 4 Chloro N 2,4 Dimethoxyphenyl Benzamide

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques are central to the analytical workflow for pharmaceutical compounds, providing the means to separate, identify, and quantify the main component and any related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 4-chloro-N-(2,4-dimethoxyphenyl)benzamide. The development of a stability-indicating HPLC method is a primary objective to separate the main peak from any potential degradants or process-related impurities.

A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature. The method development process involves a systematic evaluation of stationary phases, mobile phase composition, pH, and detector wavelength to achieve optimal separation and sensitivity. For benzamide (B126) derivatives, C18 columns are often effective. nih.govnih.gov The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to ensure the elution of all components within a reasonable timeframe. csbsju.edu UV detection is suitable due to the chromophoric nature of the benzamide structure.

Research Findings: A typical starting point for method development would involve screening various C18 columns from different manufacturers to assess selectivity differences. The mobile phase pH is a critical parameter to control the ionization state of the molecule, thereby affecting retention and peak shape. For the amide functional group, a neutral or slightly acidic pH is generally preferred. The final optimized method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

Gas Chromatography (GC) Method Development (if volatile)

Gas Chromatography (GC) is the preferred technique for the analysis of volatile compounds. chromatographyonline.com Given the relatively high molecular weight and polar nature of this compound, it is expected to have low volatility and may not be amenable to direct GC analysis without thermal degradation.

However, GC can be an invaluable tool for quantifying volatile starting materials, residual solvents, or volatile impurities that may be present in the final API. For instance, precursors like 4-chlorobenzoyl chloride or 2,4-dimethoxyaniline (B45885) could be monitored using a GC method. If direct analysis of the main compound is required, derivatization to form a more volatile and thermally stable analogue, such as a silyl (B83357) derivative, could be explored. chromatographyonline.com

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful platform for the comprehensive characterization of pharmaceutical compounds and their impurities.

LC-MS/MS (B15284909) for Metabolite Identification and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for modern pharmaceutical analysis, offering unparalleled sensitivity and selectivity. csbsju.eduthermofisher.com This technique is particularly valuable for identifying and quantifying metabolites in complex biological matrices and for detecting trace-level impurities and degradation products in the API. umb.eduuu.nl

For this compound, an LC-MS/MS method would be developed to support preclinical and clinical studies by identifying potential metabolic pathways. The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, can be operated in various scan modes to obtain structural information. Selected Reaction Monitoring (SRM) on a triple quadrupole instrument provides high sensitivity for quantitative analysis of the parent drug and its metabolites. thermofisher.com

Research Findings: In a typical metabolite identification workflow, the parent drug is incubated with liver microsomes, and the resulting mixture is analyzed by LC-MS/MS. Common metabolic transformations for a compound like this compound could include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic rings, or cleavage of the amide bond. High-resolution mass spectrometry would provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites.

Table 2: Hypothetical LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of the target compound |

| Product Ions (m/z) | Specific fragment ions for quantitation and confirmation |

| Collision Gas | Argon |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

GC-MS for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. chromatographyonline.com It is the gold standard for the identification and quantification of volatile and semi-volatile organic impurities in pharmaceutical materials. thermofisher.com This is crucial for controlling impurities that may be genotoxic or have other safety concerns, even at very low levels. chromatographyonline.com

The synthesis of this compound may involve solvents and reagents that could persist as impurities. A headspace GC-MS method is often employed for residual solvent analysis, while direct liquid injection can be used for less volatile impurities. The mass spectrometer provides positive identification of unknown peaks by comparing their mass spectra with established libraries (e.g., NIST). nist.gov

Table 3: Potential Volatile Impurities and their Analysis by GC-MS

| Potential Impurity | Origin | Analytical Approach |

|---|---|---|

| Toluene | Reaction solvent | Headspace GC-MS |

| Pyridine (B92270) | Catalyst/Base | Headspace or Liquid Injection GC-MS |

| 2,4-Dimethoxyaniline | Starting material | Liquid Injection GC-MS (possibly after derivatization) |

| 4-Chlorobenzoyl chloride | Starting material | Liquid Injection GC-MS (may degrade, monitor for byproducts) |

Spectrophotometric Method Development for Specific Analytical Applications

The development of a UV-Visible spectrophotometric method for the quantification of this compound is a fundamental step in its analytical profiling for research purposes. This process involves a systematic optimization of various parameters to ensure sensitivity, accuracy, and reproducibility. Due to its aromatic rings and amide chromophore, the compound is inherently suitable for UV spectrophotometric analysis.

The initial step in method development is the selection of an appropriate solvent. The solvent must dissolve the compound completely and be transparent in the UV region where the analyte absorbs. Methanol is often a suitable choice for benzamide derivatives due to its polarity and UV transparency above 220 nm. An initial scan of a dilute solution of this compound in methanol across a UV range (e.g., 200-400 nm) is performed to determine the wavelength of maximum absorbance (λmax). This λmax is the most sensitive wavelength for detection and quantification.

Following the determination of λmax, the method linearity is established. This involves preparing a series of standard solutions of the compound at varying known concentrations. The absorbance of each solution is measured at the predetermined λmax, and a calibration curve is constructed by plotting absorbance against concentration. According to Beer-Lambert's law, this plot should be linear within a specific concentration range. The linearity is statistically validated by the correlation coefficient (R²), which should ideally be close to 0.999.

The outcome of this development process is a simple, rapid, and cost-effective method for the routine analysis of this compound in research settings.

Interactive Table 1: Optimized Parameters for a Representative Spectrophotometric Method

| Parameter | Optimized Condition | Rationale |

| Instrument | Double Beam UV-Vis Spectrophotometer | Provides stability and allows for automatic correction for solvent absorbance. |

| Solvent/Diluent | Methanol (Spectroscopic Grade) | Good solubilizing capacity for the analyte and UV transparency at the analytical wavelength. |

| Wavelength (λmax) | ~255 nm (Hypothetical) | Wavelength of maximum absorbance ensures highest sensitivity and minimizes minor fluctuations. |

| Concentration Range | 5–30 µg/mL | The range over which the analyte response is directly proportional to its concentration. |

| Correlation Coefficient (R²) | > 0.999 | Indicates a strong linear relationship between concentration and absorbance as per Beer's Law. |

| Slit Width | 1.0 nm | Provides a good balance between spectral resolution and signal intensity. |

| Scan Speed | Medium | Ensures adequate signal-to-noise ratio without unduly lengthening analysis time. |

Future Research Directions and Unexplored Avenues for 4 Chloro N 2,4 Dimethoxyphenyl Benzamide

Novel Synthetic Strategies and Sustainable Production

The synthesis of benzamides is a cornerstone of organic chemistry, and future research on 4-chloro-N-(2,4-dimethoxyphenyl)benzamide will likely focus on developing more efficient and environmentally friendly production methods. Traditional methods for amide bond formation often involve the use of stoichiometric activating reagents, leading to significant waste. Green chemistry principles are increasingly being applied to amide synthesis, and these can be extended to the production of the target molecule.

Future synthetic explorations could include:

Catalytic Amidation: Moving away from stoichiometric reagents, the use of catalysts for the direct amidation of carboxylic acids and amines is a promising avenue. This approach improves atom economy and reduces waste.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amide bond formation. The use of enzymes, such as lipases, could enable the synthesis of this compound under mild conditions with high yields.

Flow Chemistry: Continuous flow synthesis presents opportunities for improved reaction control, scalability, and safety. Developing a flow process for the synthesis of this benzamide (B126) derivative could lead to more efficient and reproducible production.

Solvent-Free and Aqueous Synthesis: Minimizing or eliminating the use of hazardous organic solvents is a key goal of sustainable chemistry. Research into solvent-free reaction conditions or the use of water as a solvent would significantly improve the environmental footprint of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Benzamide Synthesis

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Traditional Acyl Chloride Method | High reactivity, generally good yields. | Generates stoichiometric HCl waste, harsh reaction conditions. | A baseline method, but less sustainable for large-scale production. |

| Catalytic Amidation | High atom economy, reduced waste. | Catalyst development can be challenging and costly. | A promising avenue for sustainable and efficient synthesis. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be limiting factors. | Ideal for producing a high-purity product with minimal environmental impact. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization. | Suitable for industrial-scale production with consistent quality. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be powerfully applied to the study of this compound to accelerate research and guide experimental efforts.

Future computational research directions include:

Predictive Modeling of Physicochemical Properties: Machine learning models can be trained on existing data for benzamide derivatives to predict key properties of this compound, such as solubility, lipophilicity, and metabolic stability. nih.gov This can help in the early stages of development to assess its drug-like potential.

Virtual Screening and Target Identification: AI algorithms can be used to screen large compound libraries to identify molecules with similar structural features to this compound and predict their potential biological targets. vensel.org This can help to elucidate its mechanism of action and identify new therapeutic applications.

De Novo Design of Novel Analogs: Generative AI models can design novel benzamide derivatives with optimized properties based on a set of desired criteria. frontiersin.org This could lead to the discovery of new compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

QSAR and 3D-QSAR Studies: Quantitative structure-activity relationship (QSAR) models can be developed to understand the relationship between the chemical structure of benzamide derivatives and their biological activity. nih.gov This can provide valuable insights for the rational design of more potent and selective analogs of this compound.

Table 2: Application of AI/ML in Benzamide Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Using ML models to forecast physicochemical and ADMET properties. researchgate.netmdpi.com | Early assessment of drug-likeness and potential liabilities, reducing experimental costs. |

| Virtual Screening | In silico screening of compound libraries to identify potential biological targets. impactfactor.org | Rapidly generate hypotheses about the mechanism of action and potential therapeutic uses. |

| De Novo Design | Generative models to create novel molecules with desired properties. | Design of new analogs with enhanced potency, selectivity, and reduced off-target effects. |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity. mdpi.com | Guide the optimization of the lead compound to improve its therapeutic profile. |

Exploration of Advanced Biological Targets and Pathways

The benzamide scaffold is present in a wide range of biologically active molecules, and this compound may interact with various biological targets. Future research should aim to identify and validate these targets to understand its pharmacological effects.

Potential areas of investigation include:

Kinase Inhibition: Many benzamide derivatives are known to be kinase inhibitors, which are a major class of anticancer drugs. nih.gov Screening this compound against a panel of kinases could reveal potential anticancer activity.

GPCR Modulation: G protein-coupled receptors (GPCRs) are another important class of drug targets. The structural features of this benzamide suggest it could potentially modulate the activity of certain GPCRs.

Enzyme Inhibition: Beyond kinases, this compound could inhibit other enzymes involved in disease pathogenesis. Broad enzymatic screening could uncover novel mechanisms of action.

Phenotypic Screening: High-content phenotypic screening in various cell-based models of disease can provide an unbiased approach to identifying the biological effects of this compound and help to elucidate its mechanism of action.

Development of Advanced Research Tools and Probes

Beyond its potential therapeutic applications, this compound could be developed into a valuable research tool to study biological processes.

Future directions in this area include:

Chemical Probes: By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, this compound could be converted into a chemical probe. nih.gov Such probes could be used to visualize and identify its target proteins within cells.

Photoaffinity Labeling: The introduction of a photoreactive group would allow for the creation of photoaffinity probes. These tools can be used to covalently label the binding partners of the compound upon photoactivation, facilitating their identification.

Target Deconvolution: The development of probes based on this benzamide scaffold would be instrumental in target deconvolution studies, helping to definitively identify the specific proteins and pathways it modulates.

Multidisciplinary Collaborations in Benzamide Research

The comprehensive investigation of this compound will necessitate a collaborative effort across various scientific disciplines. The complexity of modern drug discovery and chemical biology research requires the integration of diverse expertise. cancernetwork.comdrugdiscoverynews.com

Key collaborations for advancing research on this compound would involve:

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel analogs with improved properties.

Computational Chemists and Data Scientists: To apply AI and ML for molecular design, property prediction, and data analysis. impactfactor.org

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the biological activity and mechanism of action.

Structural Biologists: To determine the three-dimensional structures of the compound in complex with its biological targets, providing insights for rational drug design.

Such multidisciplinary collaborations will be crucial to unlock the full scientific and potentially therapeutic value of this compound and related benzamide derivatives. bath.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 4-chloro-N-(2,4-dimethoxyphenyl)benzamide?

- Methodology : Synthesis typically involves coupling 4-chlorobenzoyl chloride with 2,4-dimethoxyaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Key steps :

React acyl chloride (1.1 equiv) with amine (1.0 equiv) at 0°C for 30 minutes.

Warm to room temperature and stir for 12 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane, 3:7 ratio).

- Crystallization : Slow evaporation from ethanol yields crystals suitable for X-ray analysis .

Q. Which spectroscopic techniques are essential for structural validation?

- Integrated Approach :

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and aryl-Cl vibration at 750 cm⁻¹.

- NMR :

- ¹H NMR: Aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.8–3.9 ppm).

- ¹³C NMR: Carbonyl signal at ~167 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 305 [M+H]⁺.

- X-ray Crystallography : Resolves dihedral angles (e.g., 15.8° between benzene rings) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against bacterial targets?

- Experimental Design :

Enzyme Assays : Use radiometric assays with ³²P-labeled coenzyme A to quantify inhibition of bacterial phosphopantetheinyl transferases (ACPS/Pptase).

Metabolic Profiling : LC-MS analysis of Staphylococcus aureus cultures to monitor fatty acid biosynthesis (C16–C18 ratios) and secondary metabolite depletion.

Genetic Controls : Compare activity in wild-type vs. knockout strains (Δacps/Δpptase) to confirm target specificity .

Q. What strategies optimize nucleophilic substitution at the chloro position for derivative synthesis?

- Reaction Optimization :

- Solvent/Temperature : Use DMSO at 120°C for oxygen nucleophiles (e.g., methoxide) or DMF at 80°C for amines.

- Catalysis : Add AgNO₃ (5 mol%) to enhance fluoride displacement kinetics.

- Monitoring : Track progress via HPLC (C18 column, acetonitrile/water gradient) to achieve >90% conversion within 6–12 hours .

Q. How can computational models predict physicochemical properties and reactivity?

- Computational Workflow :

DFT Calculations : B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., para-Cl position).

QSPR Modeling : Predict logP (3.1±0.2) and solubility using Abraham descriptors.

Molecular Dynamics : Simulate hydration effects on amide bond stability (AMBER force field, 100 ns trajectories) .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in biological activity data be addressed?

- Standardization :

- Follow CLSI guidelines for MIC assays (inoculum size: 5×10⁵ CFU/mL; cation-adjusted Mueller-Hinton broth).

- Include cytotoxicity controls (e.g., MTT assays on Vero cells).

- Statistical Validation : Perform dose-response studies in triplicate with error bars <15% .

Structural and Crystallographic Insights

Q. What crystallographic parameters are critical for resolving molecular conformation?

- Key Metrics :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 89 K.

- Refinement : Achieve R factor <0.05 using SHELXL.

- Hydrogen Bonding : Document interactions like N–H⋯O (2.89 Å) and C–H⋯π (3.12 Å) to explain packing motifs .

Spectrofluorometric Applications

Q. How is fluorescence intensity quantified for this compound?

- Protocol :

Prepare solutions in degassed DMSO (10 µM).

Measure emission at 420 nm (λex = 340 nm) using a quartz cuvette.

Correct for inner-filter effects using reference standards (e.g., quinine sulfate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.